![molecular formula C6H14N2 B1272304 3-Aminohomopiperidine CAS No. 69154-03-6](/img/structure/B1272304.png)
3-Aminohomopiperidine
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminohomopiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the Curtius and Hofmann rearrangements . These routes, however, often lack chiral control and may require expensive and toxic reagents .
Industrial Production Methods: In industrial settings, this compound is typically produced by treating a solution of this compound in acetonitrile with p-chlorobenzyl chloride and potassium carbonate, followed by heating to 70°C for 9 hours . The reaction mixture is then cooled and concentrated to yield the desired product .
化学反应分析
Types of Reactions: 3-Aminohomopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include N-alkylated derivatives, oxides, and reduced amines .
科学研究应用
Synthesis of 3-Aminohomopiperidine
The synthesis of this compound typically involves various methods that allow for the introduction of amino groups into the piperidine ring. One common approach is through the reduction of corresponding precursors, such as 3-aminopyridines or related compounds. The challenges in synthesis often include achieving stereochemical control and high yields without the use of toxic reagents.
Biological Properties
This compound has been investigated for its biological activity, particularly as a scaffold for developing novel therapeutic agents. Its derivatives have shown promise in various pharmacological applications:
- GlyT1 Inhibition : Compounds derived from this compound have been identified as selective inhibitors of GlyT1 (glycine transporter 1), which is relevant for treating schizophrenia and other neurological disorders. For instance, the structure-activity relationship studies highlight the potential of these compounds to enhance glycinergic transmission, thereby alleviating negative symptoms associated with schizophrenia .
- Anticancer Activity : Recent studies have reported that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, one study demonstrated that specific analogs displayed IC50 values ranging from 2.03 to 13.39 µg/mL against HepG-2 and MCF-7 cells, indicating their potential as anticancer agents .
Therapeutic Applications
The therapeutic applications of this compound derivatives are diverse:
- Neurological Disorders : The inhibition of GlyT1 has been linked to improved outcomes in schizophrenia treatment, particularly for patients with predominant negative symptoms. The development of these inhibitors represents a novel approach to managing this complex disorder .
- Cancer Treatment : The antiproliferative properties suggest that this compound derivatives could be further developed as chemotherapeutic agents targeting specific cancer types. Their effectiveness against multiple cell lines indicates a broad spectrum of activity .
Case Study 1: GlyT1 Inhibitors
In a phase II clinical trial, a derivative of this compound was tested for its efficacy in treating schizophrenia. The results indicated a significant reduction in negative symptoms compared to placebo, supporting the hypothesis that GlyT1 inhibition can enhance glutamatergic transmission .
Case Study 2: Anticancer Activity
A series of synthesized thalidomide analogs containing the this compound moiety were evaluated for their anticancer properties. One compound demonstrated an IC50 value significantly lower than thalidomide itself against several cancer cell lines, suggesting improved efficacy and safety profiles .
Data Tables
Compound Name | IC50 (µg/mL) | Targeted Cell Line | Activity Type |
---|---|---|---|
Compound A | 2.03 | HepG-2 | Antiproliferative |
Compound B | 5.81 | MCF-7 | Antiproliferative |
Compound C | - | Schizophrenia | GlyT1 Inhibition |
作用机制
The mechanism of action of 3-Aminohomopiperidine involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of biologically active compounds, which then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the final product synthesized from this compound .
相似化合物的比较
3-Aminopiperidine: Similar in structure but lacks the extended carbon chain present in 3-Aminohomopiperidine.
3-Amino-2-azepanone: Contains an additional carbonyl group compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which includes both amino and piperidine groups. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
生物活性
3-Aminohomopiperidine is a nitrogen-containing heterocyclic compound with significant biological activity. This article explores its synthesis, biological evaluation, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by its unique piperidine ring structure with an amino group at the 3-position. The synthesis of this compound often involves multi-step processes, including enzymatic reactions and chemical modifications. Recent advancements have utilized enzyme cascades for the efficient synthesis of enantiopure derivatives, showcasing the potential for industrial applications .
Biological Activity
The biological activity of this compound has been assessed in several studies, particularly focusing on its anticancer properties and effects on various cell lines.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent antiproliferative activities against multiple human cancer cell lines. For instance, a study reported that compounds derived from this structure demonstrated IC50 values significantly lower than those of standard anticancer agents like thalidomide. The most active derivatives showed IC50 values as low as 2.03 µg/mL against HepG-2 cells, indicating a marked improvement in potency compared to traditional treatments .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
XIIIa | 2.03 ± 0.11 | HepG-2 |
XIVc | 2.51 ± 0.20 | PC3 |
Other | 0.82 ± 0.02 | MCF-7 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Notably, certain derivatives have been shown to reduce NFκB P65 levels and increase caspase-8 levels in treated cells, suggesting a pathway that leads to programmed cell death .
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of this compound:
- Study on Antifungal Activity : A related compound was evaluated for its antifungal properties against various fungal strains. The results indicated that it inhibited ergosterol biosynthesis, a critical component of fungal cell membranes, thus demonstrating potential as an antifungal agent .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various derivatives on HL-60 and HUVEC cells, revealing enhanced cytotoxicity compared to established antifungal drugs .
Table 2: Cytotoxicity Profile of Related Compounds
Cell Line | Compound A (IC50 µM) | Compound B (IC50 µM) |
---|---|---|
HL-60 | 17 | 5 |
HUVEC | 50 | 14 |
属性
IUPAC Name |
azepan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373374 | |
Record name | Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69154-03-6 | |
Record name | Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69154-03-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of chirality in the synthesis of (3R)-azepan-3-amine for besifloxacin hydrochloride production?
A1: Chirality is crucial in pharmaceutical synthesis as different enantiomers (mirror image molecules) can have drastically different biological activities. The research focuses on producing the specific (3R)-enantiomer of azepan-3-amine []. While the article doesn't delve into the specific effects of each enantiomer, it highlights that the (3R)-azepan-3-amine is a chiral key intermediate for besifloxacin hydrochloride []. This strongly suggests that the biological activity of besifloxacin hydrochloride is highly specific to the (3R)-enantiomer, and using the wrong enantiomer could lead to reduced efficacy or even unintended side effects.
Q2: What are the advantages of the novel reducing agents used in the research compared to previously reported methods for synthesizing (3R)-azepan-3-amine?
A2: The research focuses on developing a cost-effective and commercially viable method for synthesizing (3R)-azepan-3-amine []. The authors achieve this by using readily available reducing agents like sodium borohydride (NaBH4) in combination with various additives like aluminum chloride (AlCl3), calcium chloride (CaCl2), dimethyl sulfide (DMS), boron trifluoride (BF3), or lithium aluminum hydride (LiAlH4) []. These combinations, according to the research, result in a significantly higher yield and purity of the desired (3R)-azepan-3-amine compared to previously reported methods []. The improved yield and purity contribute to the cost-effectiveness of the process, making it more attractive for large-scale production of besifloxacin hydrochloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。